N-[5-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-3-YL]-7-(2-NAPHTHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Description
N-[5-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-3-YL]-7-(2-NAPHTHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine scaffold.
Properties
IUPAC Name |
N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-7-naphthalen-2-ylpyrazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N7OS/c1-29-20-23-19(24-25-20)22-18(28)15-11-17-21-9-8-16(27(17)26-15)14-7-6-12-4-2-3-5-13(12)10-14/h2-11H,1H3,(H2,22,23,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUGJJWIJPLMGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NNC(=N1)NC(=O)C2=NN3C(=CC=NC3=C2)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-3-YL]-7-(2-NAPHTHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of aminopyrazoles with various electrophiles such as enaminonitriles, enaminones, or 1,3-diketones . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s quality .
Chemical Reactions Analysis
Types of Reactions
N-[5-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-3-YL]-7-(2-NAPHTHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the methylsulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction reactions can target the triazole ring, potentially altering its electronic properties.
Substitution: Nucleophilic substitution reactions can occur at the triazole or pyrazolo[1,5-a]pyrimidine rings.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents such as sodium borohydride for reduction reactions. Solvents like dimethyl sulfoxide (DMSO) and acetonitrile are frequently used .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-[5-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-3-YL]-7-(2-NAPHTHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[5-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-3-YL]-7-(2-NAPHTHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with molecular targets such as CDK2. By binding to the active site of the enzyme, it inhibits its activity, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to fit into the ATP-binding pocket of the kinase, blocking its function .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a similar scaffold but different substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a triazole ring fused to the pyrazolo[1,5-a]pyrimidine core.
Uniqueness
N-[5-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-3-YL]-7-(2-NAPHTHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its methylsulfanyl group and naphthyl substituent enhance its binding affinity and specificity for certain molecular targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
